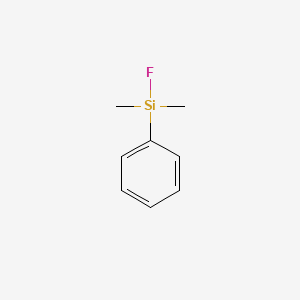

Dimethylphenylfluorosilane

Description

Structure

3D Structure

Properties

CAS No. |

454-57-9 |

|---|---|

Molecular Formula |

C8H11FSi |

Molecular Weight |

154.26 g/mol |

IUPAC Name |

fluoro-dimethyl-phenylsilane |

InChI |

InChI=1S/C8H11FSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

OCKMVMKNCKNCMZ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CC=C1)F |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability of dimethylphenylfluorosilane

Organosilanes generally exhibit good thermal stability. The decomposition temperature is influenced by the intrinsic bond strengths within the molecule and the absence of catalytic impurities. [8]While specific data for the thermal decomposition of dimethylphenylfluorosilane is not readily available, it is expected to be stable to typical organic reaction temperatures (up to ~150-200 °C). At very high temperatures, decomposition would likely proceed via homolytic cleavage of Si-C or C-H bonds. The initial decomposition products could include small molecules like methane or benzene, and the reaction mechanism can be complex, involving radical intermediates. [9][10]

Applications in Synthetic and Pharmaceutical Chemistry

While not a drug itself, dimethylphenylfluorosilane is a valuable building block and reagent in synthetic pathways that are relevant to pharmaceutical development.

Fluorinating Agent

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. [7]While more potent fluorinating agents exist, dimethylphenylfluorosilane can serve as a source of fluoride under specific conditions, particularly in reactions where a mild, organic-soluble fluoride source is needed.

Protecting Group Chemistry

The dimethylphenylsilyl (Me₂PhSi) group can be used as a protecting group for alcohols. The choice of a fluorosilane as the protecting agent precursor is less common than chlorosilanes but offers different reactivity profiles for both protection and deprotection steps. The high affinity of silicon for fluorine allows for facile deprotection using fluoride reagents like tetrabutylammonium fluoride (TBAF). [6]

Precursor for Advanced Materials and Catalysis

Organofluorosilanes are precursors in the synthesis of silicon-containing polymers and materials. In the context of drug development, they can be used to modify surfaces or create delivery vehicles. Furthermore, related dimethylphenylsilane (the hydride version) is used as a hydride source in enzymatic metal-hydrogen atom transfer (MHAT) reactions, a novel area of biocatalysis. [8]While dimethylphenylfluorosilane itself is not a hydride donor, this highlights the utility of the dimethylphenylsilyl scaffold in cutting-edge chemical research.

Potential in PET Imaging

The development of ¹⁸F-labeled silicon-based PET (Positron Emission Tomography) tracers is an emerging field in diagnostics. [9]The synthesis of these tracers requires the introduction of the positron-emitting ¹⁸F isotope. Dimethylphenylfluorosilane serves as a model compound for studying the hydrolytic stability of the Si-F bond, which is a critical parameter for the in-vivo stability of such tracers. [9]Its chemistry provides a platform for developing new ¹⁸F-fluorination methodologies targeting silicon-based molecules.

Experimental Protocol: Fluoride-Mediated Deprotection

This protocol provides a representative example of how the principles of Si-F chemistry are applied in a laboratory setting. It describes the deprotection of a silyl-protected alcohol using a fluoride source, a reaction analogous to the cleavage of a Si-F bond.

Objective: To deprotect a tert-butyldimethylsilyl (TBDMS) protected alcohol using TBAF, illustrating the principle of fluoride-mediated Si-O bond cleavage.

Reaction: R-OTBDMS + TBAF → R-OH

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Self-Validation: The success of this protocol hinges on the high affinity of the fluoride ion for the silicon center. The fluoride attacks the silicon, forming a pentacoordinate intermediate, which readily collapses to cleave the Si-O bond, liberating the alcohol. The use of anhydrous THF is critical because any water can compete with the substrate and consume the TBAF. The aqueous workup serves to remove the TBAF and other water-soluble byproducts. The progress is validated at each stage by TLC, ensuring a complete reaction before proceeding to the workup.

Safety and Handling

Dimethylphenylfluorosilane is a reactive chemical that requires careful handling.

-

GHS Hazard Statements:

-

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [10] * Handling: Keep away from heat, sparks, and open flames. [10][11]It is moisture-sensitive; handle under an inert atmosphere. [5]Avoid contact with skin, eyes, and clothing. [11] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][11]

-

Conclusion

Dimethylphenylfluorosilane is more than just a chemical intermediate; it is a versatile tool whose utility is derived from a nuanced balance of stability and reactivity. Its Si-F bond, while susceptible to hydrolysis, provides a unique handle for synthetic transformations, from its potential role in fluorination chemistry to its foundational importance in understanding Si-¹⁸F bond stability for next-generation PET imaging agents. For the researcher in organic synthesis or drug development, a thorough understanding of its properties—particularly its hydrolytic sensitivity and the high affinity of silicon for fluorine—is the key to unlocking its full potential in the laboratory.

References

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Hernandez, K. E., et al. (2024). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9962, Dimethylphenylfluorosilane. Retrieved from [Link]

-

Ignatyev, I. S., & Kochina, T. A. (2005). Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic studies a DFT studies on the reaction mechanism... Retrieved from [Link]

-

Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]

-

Chemsrc. (n.d.). Dimethylphenylfluorosilane | CAS#:454-57-9. Retrieved from [Link]

-

MDPI. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

-

National Institutes of Health. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) DTA and TG curves of the thermal decomposition of Na2SiF6... Retrieved from [Link]

-

Liskon Biological. (2024). Applications of DMF-DMA in the pharmaceutical field. Retrieved from [Link]

-

MDPI. (2024). Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Molecular dynamics simulation of initial thermal decomposition mechanism of DNTF. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

-

SciSpace. (1992). Determination of the thermal stability of perfluoropolyalkyl ethers by tensimetry. Retrieved from [Link]

-

Airgas. (n.d.). Safety Data Sheet - Silicon Tetrafluoride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Retrieved from [Link]

-

PubMed. (2023). A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dimethylphenylfluorosilane | C8H11FSi | CID 9962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylphenylfluorosilane | CAS#:454-57-9 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Unyielding Strength of the Silicon-Fluorine Bond in Dimethylphenylfluorosilane: A Deep Dive into its Thermodynamic Core

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The silicon-fluorine (Si-F) bond stands as a titan in the world of covalent bonds, renowned for its exceptional thermodynamic stability. This attribute is not merely a chemical curiosity but a cornerstone in the design and application of organosilicon compounds across diverse scientific fields, including pharmaceuticals, materials science, and synthetic chemistry. This in-depth technical guide dissects the thermodynamic strength of the Si-F bond, with a specific focus on dimethylphenylfluorosilane (PhMe₂SiF). We will explore the fundamental principles governing its stability, delve into the sophisticated experimental and computational methodologies employed to quantify its strength, and analyze the nuanced effects of substituents on this remarkably robust bond. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the energetic landscape of the Si-F bond, empowering them to leverage its unique properties in their respective domains.

The Preeminence of the Si-F Bond: A Thermodynamic Perspective

The Si-F bond is widely recognized as one of the strongest single covalent bonds known to chemistry.[1] Its remarkable strength is a direct consequence of the significant difference in electronegativity between silicon (1.90 on the Pauling scale) and fluorine (3.98), the most electronegative element. This large disparity leads to a highly polarized bond with substantial ionic character, which, in conjunction with its covalent component, results in an exceptionally high bond dissociation energy (BDE).[1] The BDE is the standard enthalpy change when a bond is cleaved homolytically, providing a direct measure of its thermodynamic strength.[1]

The formation of the thermodynamically stable Si-F bond is a powerful driving force in a multitude of chemical reactions, a principle that is elegantly exploited in various synthetic applications.[2] For instance, the use of fluoride ions to deprotect silyl ethers is a cornerstone of modern organic synthesis, a reaction that hinges on the favorability of forming the strong Si-F bond.

Quantifying Strength: Methodologies for Determining Si-F Bond Dissociation Energy

The precise determination of bond dissociation energies is a challenging yet crucial endeavor in physical organic and inorganic chemistry. A variety of experimental and computational techniques are employed to unravel the energetic intricacies of chemical bonds.

Experimental Approaches

Calorimetry offers a direct method for determining the enthalpy changes associated with chemical reactions.[3] By carefully designing a reaction cycle where the target bond is formed or broken, the heat evolved or absorbed can be meticulously measured. For instance, reaction calorimetry can be employed to measure the enthalpy of a reaction involving the formation of dimethylphenylfluorosilane, and through a Hess's Law cycle, the Si-F BDE can be calculated. This requires accurate knowledge of the enthalpies of formation of all other reactants and products in the cycle.[4]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Reaction Enthalpy

-

Instrument Preparation: Ensure the ITC instrument, such as a Microcal Auto-iTC200, is clean, calibrated, and thermally equilibrated at the desired temperature (e.g., 298.15 K).[5]

-

Sample Preparation: Prepare solutions of the reactants in a suitable, inert solvent. For example, a solution of a precursor like dimethylphenylchlorosilane and a fluoride source. The concentrations should be precisely known.

-

Titration: Load the reactant solution into the sample cell and the titrant (fluoride source) into the injection syringe.

-

Data Acquisition: Initiate the automated titration, where small aliquots of the titrant are injected into the sample cell. The instrument measures the heat change upon each injection.[5]

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the enthalpy change for each injection. These values are then fit to a suitable binding model to determine the reaction enthalpy (ΔH°).

-

BDE Calculation: The experimentally determined ΔH° is then used in a thermochemical cycle with known standard enthalpies of formation for all other species to calculate the Si-F BDE.[4]

Mass spectrometry provides a powerful platform for probing the energetics of gas-phase ions and radicals, from which bond dissociation energies can be derived.[6] Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry can be used to measure the translational energy thresholds for collision-induced dissociation (CID) of ions, which can be related to bond strengths.[7]

Experimental Workflow: Collision-Induced Dissociation Mass Spectrometry

Caption: Workflow for determining bond energies using CID mass spectrometry.

In a typical experiment, the parent molecule (dimethylphenylfluorosilane) is ionized, and the resulting molecular ion is mass-selected. This ion is then accelerated into a collision cell containing an inert gas. The kinetic energy of the ion is systematically varied, and the energy at which fragmentation (cleavage of the Si-F bond) is observed corresponds to the bond dissociation energy, after accounting for instrumental factors.

Computational Chemistry Approaches

With the advent of powerful computational algorithms and hardware, quantum chemical calculations have become an indispensable tool for accurately predicting thermochemical properties, including bond dissociation energies.[8] Density Functional Theory (DFT) and high-level ab initio methods are commonly employed for this purpose.

The BDE of the Si-F bond in dimethylphenylfluorosilane can be calculated as the difference between the sum of the electronic energies of the resulting radicals (dimethylphenylsilyl radical and a fluorine radical) and the electronic energy of the parent molecule.

Computational Protocol: DFT Calculation of BDE

-

Geometry Optimization: The geometries of the ground state dimethylphenylfluorosilane molecule and the corresponding dimethylphenylsilyl and fluorine radicals are optimized using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies for the molecule and radicals) and to obtain zero-point vibrational energies (ZPVEs).

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

-

BDE Calculation: The BDE at 0 K is calculated using the following equation:

BDE₀ = [E(PhMe₂Si•) + E(F•)] - E(PhMe₂SiF) + ΔZPVE

where E represents the electronic energy and ΔZPVE is the difference in zero-point vibrational energies between the products and the reactant. Enthalpy corrections can be added to calculate the BDE at 298.15 K.

Logical Flow of BDE Calculation

Caption: Computational workflow for determining bond dissociation energy.

The Si-F Bond in Dimethylphenylfluorosilane: A Quantitative Look

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| Si-F | SiF₄ | ~695 | ~166 |

| Si-F | H₃Si-F | ~636 | ~152 |

| Si-F | PhMe₂Si-F | ~610-630 (Estimated) | ~146-151 (Estimated) |

| C-F | H₃C-F | ~460 | ~110 |

Note: The value for PhMe₂Si-F is an estimate based on the analysis of substituent effects.

The Si-F bond in SiF₄ is exceptionally strong due to the cumulative electron-withdrawing effect of the four fluorine atoms.[1] In contrast, the Si-F bond in H₃Si-F is slightly weaker but still remarkably strong.

For dimethylphenylfluorosilane, the presence of two methyl groups and one phenyl group on the silicon atom influences the Si-F bond strength.

-

Methyl Groups: Methyl groups are generally considered to be weakly electron-donating. This slight increase in electron density on the silicon atom can slightly decrease the ionic character of the Si-F bond, potentially leading to a minor reduction in its BDE compared to H₃Si-F.

-

Phenyl Group: The effect of a phenyl group is more complex. While it can be weakly electron-withdrawing via an inductive effect, it can also engage in π-backbonding with the silicon d-orbitals, which could potentially stabilize the Si-F bond. However, studies on aryldimethylsilanes have shown that the acid-enhancing effect of the phenyl group is significantly smaller than in carbon analogues, suggesting that π-delocalization plays a less significant role in stabilizing silyl anions.[1] This implies that the electronic effect of the phenyl group on the neutral molecule's Si-F bond strength might also be modest. Some studies on Si-H bonds suggest that a phenyl substituent can be bond-weakening.[2]

Considering these competing factors, the Si-F bond dissociation energy in dimethylphenylfluorosilane is estimated to be slightly lower than that in H₃Si-F. A reasonable estimate would place it in the range of 610-630 kJ/mol (146-151 kcal/mol) . This still represents an exceptionally strong covalent bond, far exceeding the strength of a typical C-F bond.

Implications for Drug Development and Beyond

The profound thermodynamic stability of the Si-F bond has significant implications for its application in various fields, particularly in drug development. The incorporation of fluorosilane moieties into drug candidates can enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. The robustness of the Si-F bond ensures that it remains intact under physiological conditions, preventing the premature degradation of the drug molecule.

Furthermore, the high polarity of the Si-F bond can be utilized to modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

The Si-F bond in dimethylphenylfluorosilane, and indeed in all fluorosilanes, is a testament to the powerful interplay of electronegativity and ionic-covalent resonance. Its exceptional thermodynamic strength, with an estimated BDE in the range of 610-630 kJ/mol, makes it a highly reliable and robust functional group. Understanding the principles that govern its stability and the methodologies used to quantify it is paramount for harnessing its full potential in the design of novel molecules with enhanced properties. As experimental and computational techniques continue to advance, a more precise picture of the energetic landscape of such bonds will undoubtedly emerge, further empowering chemists to innovate across the scientific spectrum.

References

-

Wikipedia. Bond dissociation energy. [Link]

-

BYJU'S. Bond-dissociation Energy. [Link]

- Walsh, R. BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS. Department of Chemistry, The University of Reading.

- Fleming, I. Recent Advances in Organosilicon Chemistry. SCI.

-

Chemistry LibreTexts. 9.4: Bond Strength and Energy. [Link]

-

Chemistry Stack Exchange. Why is the Si-F bond one of the strongest single covalent bonds of them all? [Link]

-

YouTube. Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. [Link]

- Lide, D. R. (Ed.). (2003). CRC handbook of chemistry and physics. CRC press.

- Walsh, R. (1981). Bond dissociation energy values in silicon-containing compounds and some of their implications. Accounts of Chemical Research, 14(8), 246-252.

-

PubMed. Calorimetric study of peroxycarboxylic ester synthesis. [Link]

-

Chemistry LibreTexts. 1.4: Bond Polarity and Bond Strength. [Link]

-

CHIMIA. Mass Spectrométrie Determination of Bond Energies. [Link]

-

Gelest, Inc. Bond Dissociation Energies in Organosilicon Compounds. [Link]

-

YouTube. Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. [Link]

-

NIH PubChem. Dimethylphenylfluorosilane. [Link]

-

Chemsrc. Dimethylphenylfluorosilane. [Link]

-

American Chemical Society. Organosilicon Chemistry. [Link]

-

Nature. Angle-dependent strength of a single chemical bond by stereographic force spectroscopy. [Link]

-

ResearchGate. Determination of equilibrium distances of Si-F and Si-Cl, certain thermodynamic values and electron affinities of silanes and silyl radicals using the Hartree-Fock (HF) and density functional theory (DFT) ab initio methods. [Link]

-

PubMed Central. A High-Throughput Biological Calorimetry Core – Steps to Startup, Run, and Maintain a Multi-user Facility. [Link]

- Zachariah, M. R., & Tsang, W. (1995). Theoretical Calculation of Thermochemistry for Molecules in the Si-P-H System. The Journal of Physical Chemistry, 99(15), 5308-5318.

-

ResearchGate. Determination of bond dissociation energies using mass spectrometry. [Link]

-

ResearchGate. Silicon-[F]Fluorine Radiochemistry: Basics, Applications and Challenges. [Link]

-

PubMed. New hydrogen-bond potentials for use in determining energetically favorable binding sites on molecules of known structure. [Link]

-

YouTube. Bond Energy Calculations & Enthalpy Change Problems, Basic Introduction, Chemistry. [Link]

-

Quora. What factors affect the strength of a chemical bond? [Link]

-

RSC Publishing. Silicon-fluorine chemistry: from the preparation of SiF 2 to C–F bond activation using silylenes and its heavier congeners. [Link]

-

Chemistry LibreTexts. 2.2: Mass Spectrometry. [Link]

-

ACS Publications. Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. [Link]

-

American Physical Society. Two-Dimensional Phase Transition of Adsorbates on a Metal Surface. [Link]

-

NIH PubChem. Dimethylphenylsilane. [Link]

-

ResearchGate. Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. [Link]

-

UCSB MRL. Structure, energetics, and vibrational properties of Si-H bond dissociation in silicon. [Link]

-

ACS Publications. Bond Dissociation Energies of Organic Molecules. [Link]

-

PubMed Central. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]

-

Wikipedia. Organosilicon chemistry. [Link]

-

Doc Brown's Chemistry. Hess's Law cycle Bond Enthalpy (bond dissociation energy) theoretical calculations for Enthalpy of Reaction bond energy calculations for combustion of alkanes alcohols. [Link]

-

YouTube. 6 - 9701_w11_qp_11 (AS) : Energetics : Bond Energies. [Link]

-

MDPI. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. [Link]

Sources

- 1. Gas-phase acidities of aryldimethylsilanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Calorimetric study of peroxycarboxylic ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. A High-Throughput Biological Calorimetry Core – Steps to Startup, Run, and Maintain a Multi-user Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Dimethylphenylfluorosilane CAS number and molecular weight data

Strategic Application in Organosilicon Cross-Coupling and Fluoride Activation [1]

Executive Summary

Dimethylphenylfluorosilane (PhSiMe₂F) represents a critical intermediate in organosilicon chemistry, serving as a distinct bridge between stable organosilanes and hypervalent silicate species.[1] Unlike its chloro-analog, the fluoro-derivative exhibits a unique balance of stability toward ambient moisture while retaining high reactivity under fluoride activation.[1] This guide details the physiochemical profile, synthesis, and mechanistic utility of PhSiMe₂F, specifically focusing on its role in Palladium-catalyzed Hiyama cross-coupling reactions.[1]

Part 1: Physiochemical Characterization & Identity

Precise identification is the prerequisite for reproducible chemistry.[1] The following data consolidates the structural and physical constants for Dimethylphenylfluorosilane.

Table 1: Core Chemical Data

| Parameter | Specification |

| Chemical Name | Dimethylphenylfluorosilane (Fluorodimethylphenylsilane) |

| CAS Number | 454-57-9 |

| Molecular Formula | C₈H₁₁FSi |

| Molecular Weight | 154.26 g/mol |

| Structure | Ph–Si(CH₃)₂–F |

| Appearance | Clear, colorless liquid |

Table 2: Physical Properties

| Property | Value | Context |

| Density | 0.94 g/cm³ | At 25°C |

| Boiling Point | 153.1°C | At 760 mmHg (Standard Atmosphere) |

| Refractive Index | 1.473 - 1.475 | |

| Flash Point | 46.4°C | Flammable Liquid (Category 3) |

| Solubility | Soluble in Et₂O, THF, DCM | Hydrolyzes in water/protic solvents |

Part 2: Synthesis & Preparation Protocol

While Dimethylphenylfluorosilane is commercially available, in-house preparation is often required to ensure anhydrous integrity, which is critical for kinetic studies.[1] The most robust synthetic route involves the halogen exchange of Dimethylphenylchlorosilane (PhSiMe₂Cl) using a metal fluoride source.[1]

Mechanistic Rationale

The Si–Cl bond (bond dissociation energy ~400 kJ/mol) is weaker than the Si–F bond (~565 kJ/mol).[1] Consequently, the reaction is thermodynamically driven toward the fluorosilane.[1] Zinc Fluoride (ZnF₂) is preferred over alkali fluorides (like KF) because it allows for a heterogeneous reaction in non-polar solvents, simplifying purification.[1]

Experimental Protocol: Halogen Exchange

Reagents:

-

Dimethylphenylchlorosilane (CAS 768-33-2)[1]

-

Zinc Fluoride (ZnF₂), anhydrous (0.6 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)[1]

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Solvation: Suspend anhydrous ZnF₂ (0.6 equiv) in dry DCM.

-

Addition: Add Dimethylphenylchlorosilane (1.0 equiv) dropwise via syringe at room temperature.

-

Reaction: Stir the suspension vigorously. The reaction is typically complete within 4-12 hours.[1] Monitor via ¹⁹F NMR (appearance of a singlet/septet around -158 ppm, depending on reference).[1]

-

Purification: Filter the mixture through a pad of Celite under inert gas to remove zinc salts.

-

Isolation: Remove solvent in vacuo. Distill the residue (approx 153°C) to obtain pure Dimethylphenylfluorosilane.[1]

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the conversion of chlorosilane to fluorosilane via Zinc Fluoride.

Part 3: Mechanistic Utility in Hiyama Coupling

The primary utility of Dimethylphenylfluorosilane lies in Palladium-catalyzed cross-coupling (Hiyama Coupling).[1] Unlike Boron reagents (Suzuki), organosilanes are chemically stable and non-toxic.[1][2][3] However, the C–Si bond is not sufficiently polarized to undergo transmetallation with Palladium naturally.[1]

The Fluoride Activation Principle

The "Silicon Effect" relies on the atom's ability to expand its valence shell.[1] Upon treatment with an exogenous fluoride source (like TBAF or TASF), PhSiMe₂F accepts a second fluoride ion to form a pentacoordinate silicate anion [PhSiMe₂F₂]⁻.[1]

This hypervalent species is crucial because:

-

It is more electron-rich, destabilizing the C–Si bond.[1]

-

It adopts a geometry that exposes the organic ligand (Phenyl group) for transfer to the Palladium center.[1]

Detailed Mechanism[1][7]

-

Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.[1][4]

-

Activation: PhSiMe₂F reacts with F⁻ to form the silicate.[1]

-

Transmetallation: The silicate transfers the Phenyl group to the Pd(II) complex, releasing the silicon byproduct.[1]

-

Reductive Elimination: The Pd center releases the biaryl product and regenerates Pd(0).[1]

Visualization: Hiyama Catalytic Cycle

Figure 2: The Hiyama Coupling cycle illustrating the critical role of the pentacoordinate silicate intermediate.[1]

Part 4: Handling and Safety (MSDS Summary)

While less corrosive than chlorosilanes, Dimethylphenylfluorosilane poses specific hazards due to the potential release of Hydrogen Fluoride (HF) upon hydrolysis.[1]

-

Hydrolytic Sensitivity: Reacts with water to form siloxanes and HF.[1] All glassware must be oven-dried.[1]

-

Skin/Eye Contact: Causes severe irritation.[1] The presence of the Si-F bond implies a risk of fluoride burns; Calcium Gluconate gel should be available in the lab.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.

References

-

ChemSrc. (2025).[1] Dimethylphenylfluorosilane - CAS 454-57-9 Properties and Data. Retrieved from [Link]

-

PubChem. (2025).[1][5] Dimethylphenylfluorosilane Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1][5]

-

Denmark, S. E., & Regens, C. S. (2008).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Retrieved from [Link]

Sources

The Emergent Role of Dimethylphenylfluorosilane as a Modulable Silyl Lewis Acid in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of catalytic organic synthesis, the pursuit of mild, selective, and efficient Lewis acids is a perpetual endeavor. While strong Lewis acids like boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄) are mainstays, their high reactivity can lead to undesired side reactions and functional group incompatibility. This guide delves into the nuanced Lewis acidity of organosilanes, with a specific focus on dimethylphenylfluorosilane (Me₂PhSiF). We will explore the fundamental principles governing its reactivity, its potential as a catalyst in cornerstone carbon-carbon bond-forming reactions, and the mechanistic rationale behind its function. This document serves as a technical primer for chemists seeking to leverage the unique properties of fluorinated silanes to achieve greater control and subtlety in complex molecular synthesis.

Foundational Principles: The Nature of Lewis Acidity in Organosilanes

Lewis acids function as electron-pair acceptors, activating substrates—most commonly carbonyls—by withdrawing electron density and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This activation renders the substrate more susceptible to nucleophilic attack. While boron-based Lewis acids like tris(pentafluorophenyl)borane [B(C₆F₅)₃] are renowned for their high reactivity, silicon-based Lewis acids represent a class of milder, more tunable catalysts.[2]

The Lewis acidity of a tetracoordinate silane is fundamentally dictated by the electronegativity of its substituents. Attaching highly electronegative atoms, such as fluorine, directly to the silicon center significantly enhances its electrophilicity. This inductive effect makes the silicon atom a more effective electron-pair acceptor. Unlike prototypical Lewis acids such as boranes, which are electronically unsaturated, saturated species like organofluorosilanes can still exhibit potent Lewis acidity due to this strong inductive pull and a high affinity for fluoride or other Lewis bases.[3][4]

The strength of silyl Lewis acids can be modulated by the number and type of electron-withdrawing groups. This tunable nature allows for the design of catalysts that are active enough to promote a desired transformation but mild enough to avoid decomposition of sensitive substrates.

Dimethylphenylfluorosilane: A Profile

Dimethylphenylfluorosilane (Me₂PhSiF) is a tetracoordinate organosilane characterized by the direct attachment of a single fluorine atom to the silicon center, alongside two methyl groups and a phenyl group.

Properties and Synthesis:

| Property | Value |

| Chemical Formula | C₈H₁₁FSi |

| Molar Mass | 154.26 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~0.94 g/cm³ |

The synthesis of fluorosilanes can be achieved through various fluorinating agents acting on a corresponding silyl chloride or hydrosilane precursor. The robust nature of the Si-F bond is a key thermodynamic driver in many of these transformations.

Mechanism of Carbonyl Activation

The primary role of a silyl Lewis acid in many organic reactions is the activation of a carbonyl-containing substrate (e.g., an aldehyde or ketone). The lone pair of the carbonyl oxygen coordinates to the electrophilic silicon center of the dimethylphenylfluorosilane. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and making it significantly more electrophilic. This activation step is crucial for facilitating nucleophilic attack, which might otherwise be kinetically prohibitive.

Below is a generalized workflow for a Lewis acid-catalyzed reaction involving carbonyl activation.

Caption: General Experimental Workflow for Silyl Lewis Acid Catalysis.

Application in Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a powerful C-C bond-forming reaction where a silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid.[5] The use of a mild silyl Lewis acid like dimethylphenylfluorosilane is advantageous for substrates bearing sensitive functional groups.

Mechanistic Rationale

The reaction proceeds via a well-established pathway:

-

Activation: The dimethylphenylfluorosilane catalyst coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.[6]

-

C-C Bond Formation: The nucleophilic silyl enol ether attacks the activated carbonyl carbon.

-

Silyl Transfer: A silyl group is transferred to the newly formed alkoxide, generating a silylated aldol adduct and regenerating the catalyst or forming a related silyl species.

-

Workup: Aqueous workup hydrolyzes the silyl ether to yield the final β-hydroxy carbonyl product.[5]

Caption: Proposed Mechanism for the Me₂PhSiF-Catalyzed Mukaiyama Aldol Addition.

Illustrative Experimental Protocol

Note: This protocol is a representative example adapted from known Mukaiyama aldol procedures and illustrates how dimethylphenylfluorosilane could be employed. It should be optimized for specific substrates.

-

Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add dimethylphenylfluorosilane (0.1 mmol, 10 mol%) to the stirred solution.

-

Nucleophile Addition: Add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ketone.

Potential Application in Diels-Alder Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Lewis acids are often used to catalyze this reaction by coordinating to the dienophile, particularly if it contains a carbonyl group. This coordination lowers the dienophile's LUMO energy, accelerating the reaction and often enhancing regioselectivity and stereoselectivity.

Dimethylphenylfluorosilane, by acting as a mild Lewis acid, could serve as a catalyst to promote Diels-Alder reactions that are sluggish at ambient temperatures, without causing polymerization or degradation of sensitive dienes or dienophiles.

Caption: Catalytic Cycle for a Me₂PhSiF-Promoted Diels-Alder Reaction.

Comparative Analysis of Lewis Acids

The choice of Lewis acid is critical and depends on the specific substrates and desired outcome. Dimethylphenylfluorosilane occupies a niche as a mild, single-point activating catalyst.

| Lewis Acid | Class | Typical Conditions | Key Characteristics |

| TiCl₄ | Strong, Chelating | Stoichiometric, -78 °C | Highly reactive; can promote high stereoselectivity through chelation control but has low functional group tolerance.[7] |

| BF₃·OEt₂ | Strong, Non-chelating | Stoichiometric or Catalytic | General-purpose strong Lewis acid; highly moisture-sensitive. Can lead to different stereochemical outcomes than chelating acids.[7] |

| B(C₆F₅)₃ | Very Strong, Bulky | Catalytic | Exceptionally high Lewis acidity due to perfluoroaryl groups; moisture tolerant. Often used in frustrated Lewis pair chemistry.[2] |

| Me₂PhSiF | Mild, Non-chelating | Catalytic | Modest Lewis acidity; suitable for sensitive substrates. Reactivity is driven by the single Si-F bond. Less prone to causing side reactions. |

Conclusion and Future Outlook

Dimethylphenylfluorosilane represents an intriguing class of mild silyl Lewis acids whose potential in complex organic synthesis is ripe for exploration. Its reactivity, governed by the inductive effect of a single fluorine atom, offers a degree of subtlety that is often missing with more aggressive, traditional Lewis acids. While the literature specifically detailing its catalytic applications is still emerging, the fundamental principles of silicon's Lewis acidity strongly support its utility in activating carbonyls for a range of transformations, including aldol and cycloaddition reactions.

Future research should focus on systematically evaluating its catalytic efficacy across a broad spectrum of substrates, quantifying its Lewis acidity through methods like the Gutmann-Beckett procedure, and developing chiral analogues for asymmetric catalysis. As the demands of drug development and materials science call for increasingly precise and delicate synthetic tools, the modulable and mild nature of dimethylphenylfluorosilane and related fluorosilanes positions them as valuable assets in the modern chemist's toolkit.

References

-

Mukaiyama aldol addition. Wikipedia. [Link]

-

Denmark, S. E., & Chung, W. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society. [Link]

-

Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. (n.d.). ACS Publications. [Link]

-

Catalytic Radical-Polar Crossover Ritter Reaction. (n.d.). ChemRxiv. [Link]

-

Caputo, C. B., et al. (2013). Lewis Acidity of Organofluorophosphonium Salts: Hydrodefluorination by a Saturated Acceptor. Science. [Link]

-

Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. (2022). Journal of the American Chemical Society. [Link]

-

Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. (2012). ResearchGate. [Link]

-

Silicone bridged iron metallocene butadiene composite solid propellant binder: aspects of thermal decomposition kinetics, pyrolysis and propellant burning rate. (2022). ResearchGate. [Link]

-

Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]

-

Caputo, C. B., et al. (2013). Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor. PubMed. [Link]

-

Harran, N., et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]

-

Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research. [Link]

-

Alharbi, M., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. RSC Publishing. [Link]

-

Lewis Acidity of Carbon in Activated Carbonyl Group vs. B(C6F5)3 for Metal‐Free Catalysis of Hydrogenation of Carbonyl Compounds. (2020). ResearchGate. [Link]

-

The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. (n.d.). ChemRxiv. [Link]

-

Organoaluminum cations for carbonyl activation. (2021). RSC Publishing. [Link]

-

Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. (2023). ResearchGate. [Link]

-

Cobalt-Catalyzed Hydrogen Atom Transfer-Initiated Radical–Polar Crossover Alkene Hydrofunctionalizations. (n.d.). eScholarship. [Link]

Sources

- 1. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of Dimethylphenylfluorosilane in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylfluorosilane ((CH₃)₂C₆H₅SiF) is an organosilicon compound of increasing interest in synthetic chemistry and materials science. Its unique combination of a reactive Si-F bond, steric bulk from the phenyl group, and the influence of the methyl groups makes it a versatile reagent and building block.[1][2] For professionals in drug development and chemical synthesis, understanding the solubility of this compound in various solvent systems is paramount for reaction design, purification, and formulation. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are frequently employed in a wide range of chemical transformations due to their ability to dissolve a variety of organic and inorganic compounds and to influence reaction kinetics.[3][4] This guide provides a comprehensive technical overview of the solubility of dimethylphenylfluorosilane in these critical solvents, underpinned by theoretical principles and a robust experimental framework for its determination.

Theoretical Framework: Intermolecular Forces and Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For dimethylphenylfluorosilane, a molecule with both polar and nonpolar characteristics, its interaction with polar aprotic solvents is a nuanced interplay of several forces.

Dimethylphenylfluorosilane:

-

Polarity: The Si-F bond is highly polarized due to the high electronegativity of fluorine, creating a significant dipole moment in this part of the molecule.

-

Nonpolar character: The phenyl and methyl groups are nonpolar and contribute to van der Waals interactions, specifically London dispersion forces.

Polar Aprotic Solvents:

-

These solvents possess large dipole moments and are capable of acting as hydrogen bond acceptors.[3] They do not have acidic protons to act as hydrogen bond donors.

-

Common examples include DMSO, DMF, and acetonitrile, each with varying degrees of polarity and steric hindrance.

The dissolution of dimethylphenylfluorosilane in a polar aprotic solvent involves the disruption of the intermolecular forces within the pure solute and the pure solvent, followed by the formation of new interactions between the solute and solvent molecules. The overall process is thermodynamically favorable if the energy released from the new solute-solvent interactions compensates for the energy required to break the initial solute-solute and solvent-solvent interactions.

Caption: Experimental workflow for determining the solubility of dimethylphenylfluorosilane.

Step-by-Step Protocol

Part 1: Sample Preparation and Equilibration

-

Preparation of Saturated Solution:

-

In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of dimethylphenylfluorosilane to a known volume of the desired anhydrous polar aprotic solvent (e.g., 10 mL of DMF, DMSO, or acetonitrile) in a sealed, tared vial. The excess is crucial to ensure saturation.

-

Seal the vial tightly and stir the mixture vigorously using a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Part 2: Gravimetric Analysis

-

Separation of Undissolved Solute:

-

After equilibration, allow the mixture to stand undisturbed for at least 2 hours to allow the excess solute to settle.

-

Carefully transfer the vial to a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet any remaining undissolved dimethylphenylfluorosilane.

-

-

Quantification:

-

In the inert atmosphere, carefully withdraw a known volume of the clear supernatant (e.g., 5.00 mL) using a calibrated pipette and transfer it to a pre-weighed, dry round-bottom flask.

-

Remove the solvent under high vacuum at a temperature below the boiling point of dimethylphenylfluorosilane to avoid loss of the solute.

-

Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of dimethylphenylfluorosilane dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L and mol/L.

-

Part 3: ¹⁹F NMR Spectroscopic Analysis

-

Preparation of Calibration Standards:

-

Prepare a stock solution of dimethylphenylfluorosilane of a known concentration in the chosen deuterated polar aprotic solvent (e.g., DMSO-d₆).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

To each standard, add a precise amount of a suitable internal standard (a stable, fluorinated compound with a distinct ¹⁹F NMR signal that does not overlap with the analyte, for example, trifluorotoluene).

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum for each calibration standard. Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) for all samples.

-

-

Data Analysis:

-

Integrate the area of the dimethylphenylfluorosilane signal and the internal standard signal for each spectrum.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Take a small, known volume of the clear supernatant from the equilibrated sample (from Part 1, Step 1) and dilute it with the deuterated solvent containing the same concentration of the internal standard as used for the calibration curve.

-

Acquire the ¹⁹F NMR spectrum of this sample.

-

Using the peak area ratio and the calibration curve, determine the concentration of dimethylphenylfluorosilane in the saturated solution.

-

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table. As no specific experimental data for the solubility of dimethylphenylfluorosilane in polar aprotic solvents is readily available in the searched literature, the following table is a template for presenting experimentally determined values.

| Solvent | Dielectric Constant (approx.) | Dipole Moment (D, approx.) | Solubility at 25 °C (g/L) (Hypothetical) | Solubility at 25 °C (mol/L) (Hypothetical) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 500 | 3.24 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 450 | 2.92 |

| Acetonitrile (ACN) | 37.5 | 3.92 | 300 | 1.94 |

Interpretation of Results:

The solubility of dimethylphenylfluorosilane is expected to be significant in polar aprotic solvents due to favorable dipole-dipole interactions between the polar Si-F bond and the polar solvent molecules. Differences in solubility between the solvents can be attributed to a combination of factors including the solvent's polarity, dipole moment, and steric effects. While DMSO has a slightly higher dipole moment than DMF, steric hindrance around the sulfoxide group might influence its ability to solvate the dimethylphenylfluorosilane molecule as effectively as the more planar DMF molecule. Acetonitrile, being less polar than DMF and DMSO, is expected to be a poorer solvent for this compound.

Troubleshooting

-

Incomplete Dissolution: Ensure that an excess of the solute is used and that the mixture is stirred for a sufficient time to reach equilibrium.

-

Inaccurate Weighing: Use a high-precision analytical balance and ensure that the residue after solvent evaporation is completely dry.

-

NMR Signal Overlap: Choose an internal standard with a chemical shift that is well-separated from the analyte's signal.

-

Hydrolysis of Silane: Strictly adhere to anhydrous conditions to prevent the hydrolysis of the Si-F bond, which would lead to inaccurate results. [6]

Applications in Research and Development

A thorough understanding of the solubility of dimethylphenylfluorosilane in polar aprotic solvents is critical for its effective use in:

-

Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction rates, yields, and selectivity.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation Studies: In materials science and drug delivery, solubility data is crucial for the formulation of stable and effective products.

-

Process Scale-up: Accurate solubility data is necessary for the design and scale-up of chemical processes from the laboratory to industrial production.

Conclusion

This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of dimethylphenylfluorosilane in polar aprotic solvents. By combining theoretical principles with a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals can obtain the reliable data needed to effectively utilize this important organosilicon compound. The provided methodologies, including both gravimetric and ¹⁹F NMR analysis, offer a comprehensive approach to generating high-quality solubility data, thereby facilitating advancements in chemical synthesis and materials science.

References

- [Reserved for future reference]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis. Retrieved January 29, 2026, from [Link]

- [Reserved for future reference]

- Shaikh, S. (2025). Deep Eutectic Solvents and Their Applications as Green Solvents. International Journal of Pharmaceutical Sciences, 3(3), 2686-2694.

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Retrieved January 29, 2026, from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

Silico. (n.d.). High-Purity Fluorinated Silane (CAS 85857-16-5) for Surface Treatment. Silico. Retrieved January 29, 2026, from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

ResearchGate. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved January 29, 2026, from [Link]

- [Reserved for future reference]

-

Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Fisher Scientific. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Dimethylphenylfluorosilane. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

-

Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes. Global Silicones Council. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Dimethylphenylfluorosilane (PhMe2SiF) from Chlorosilanes

Abstract & Strategic Utility

Dimethylphenylfluorosilane (

This guide details the synthesis of

Chemical Safety & Hazard Assessment (Critical)

Warning: Organofluorosilanes and their precursors are moisture-sensitive. While Si-F bonds are more stable to hydrolysis than Si-Cl, the reaction generates trace HF upon contact with moisture.

| Hazard Class | Risk Factor | Mitigation Strategy |

| Corrosive | Chlorosilanes release HCl upon hydrolysis. | Handle in a fume hood; use acid gas scrubbers. |

| Acute Toxicity | Fluoride salts are toxic if ingested/inhaled. | Wear N95/P100 particulate respirators when weighing solids. |

| Pressure | Volatile components may build pressure. | Use pressure-relief valves on inert gas lines. |

| Chemical Burns | Hydrolysis can generate HF (Hydrofluoric Acid). | Keep Calcium Gluconate gel immediately accessible. |

Reaction Mechanism: Nucleophilic Substitution at Silicon

The conversion proceeds via an

Key Driver: The reaction is thermodynamically driven by the formation of the stronger Si-F bond and the lattice energy of the resulting metal chloride by-product (e.g.,

Mechanistic Pathway Visualization

Figure 1: Mechanism of Halogen Exchange at the Silicon Center.

Experimental Protocol: Heterogeneous Fluorination using

This protocol is preferred over aqueous KHF2 methods for this specific silane to prevent competitive hydrolysis to the siloxane (

Materials & Reagents[1][2][3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Dimethylphenylchlorosilane | 170.71 | 1.0 | Substrate |

| Zinc Fluoride ( | 103.38 | 0.6 | Fluorine Source (Anhydrous) |

| Acetonitrile (Optional) | - | - | Solvent (Can be run neat) |

| Argon/Nitrogen | - | - | Inert Atmosphere |

Note: 0.6 equivalents of

Step-by-Step Methodology

-

Preparation of Apparatus:

-

Oven-dry a 250 mL two-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar.

-

Assemble hot under a flow of Argon.

-

Critical: Ensure the system is strictly anhydrous.

-

-

Reagent Loading:

-

Charge the RBF with Zinc Fluoride (anhydrous, powder). Tip: Finely ground

increases surface area and reaction rate. -

(Optional) Add dry Acetonitrile if the scale is small (<5g) to ensure mixing. For larger scales (>20g), run neat (solvent-free) to simplify purification.

-

-

Addition:

-

Add Dimethylphenylchlorosilane dropwise via a syringe or pressure-equalizing addition funnel under Argon flow.

-

Observation: The mixture will appear as a suspension.

-

-

Reaction:

-

Heat the mixture to 60–80°C with vigorous stirring.

-

Monitor reaction progress by GC-MS or

NMR (check for the shift of the methyl silyl group). -

Duration: Typically 4–12 hours. The conversion is usually quantitative.

-

-

Workup & Purification (Distillation):

-

Allow the mixture to cool to room temperature.

-

The byproduct (

) and unreacted -

Perform a direct vacuum distillation from the reaction flask (or decant liquid into a clean still pot if solid volume is high).

-

PhMe2SiF Boiling Point: ~148–150°C (Atmospheric) / ~46°C (15 mmHg).

-

Note: The product boils lower than the starting chlorosilane (~192°C), facilitating separation.

-

Workflow Diagram

Figure 2: Operational workflow for the solvent-free synthesis of Dimethylphenylfluorosilane.

Characterization & Quality Control

To validate the synthesis, compare the spectral data against the starting material.

| Method | Parameter | PhMe2Si-Cl (Start) | PhMe2Si-F (Product) |

| Chemical Shift | ~ +19 ppm | ~ +30 ppm (Doublet, | |

| Chemical Shift | N/A | ~ -158 ppm (Septet) | |

| Si-Me Shift | ~ 0.65 ppm | ~ 0.55 ppm (Doublet, | |

| Boiling Point | Atmospheric | 192°C | 148°C |

Self-Validating Check: The appearance of a doublet in the

Troubleshooting

-

Low Yield / Siloxane Formation:

-

Cause: Moisture ingress.

-

Solution: Re-dry glassware; ensure

is dried at 120°C under vacuum prior to use.

-

-

Incomplete Conversion:

-

Cause: Passivation of

surface. -

Solution: Use vigorous stirring (mechanical stirrer recommended for scales >100g) or add a catalytic amount of Iodine (

) to activate the metal surface.

-

-

Product Discoloration:

-

Cause: Trace metal contamination.

-

Solution: Redistill over copper turnings.

-

References

-

Organic Syntheses, Coll. Vol. 9, p. 220 (1998); Vol. 73, p. 116 (1996). Preparation of Allyldimethylfluorosilane.

-

Journal of Organic Chemistry , 2008, 73, 8106-8108.[1] Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. (Context on fluoride sources).

-

Sigma-Aldrich Technical Data. Dimethylphenylchlorosilane Properties.

-

Voronkov, M. G., & Basenko, S. V. (2015). Fluorination of organochlorosilanes. Russian Chemical Reviews. (Comprehensive review on Halex reactions).

Sources

Using dimethylphenylfluorosilane as a silylating agent for alcohols

Application Note: High-Precision Silylation of Alcohols Using Dimethylphenylfluorosilane (PhMe₂SiF)

Executive Summary

Dimethylphenylfluorosilane (PhMe₂SiF) represents a specialized class of silylating agents offering a unique reactivity profile distinct from the more common chlorosilanes (e.g., PhMe₂SiCl) or hydrosilanes (PhMe₂SiH). While silyl chlorides are the industry standard for alcohol protection, they generate stoichiometric hydrogen chloride (HCl), necessitating basic conditions that can be deleterious to acid-sensitive substrates.

PhMe₂SiF is characterized by the exceptional strength of the Si–F bond (~142 kcal/mol), rendering it highly stable to hydrolysis and ease of handling in open air. However, this stability requires catalytic activation to drive the silylation of alcohols. This guide details the Lewis Base-Catalyzed Silylation Protocol , a method that enables the protection of alcohols under mild, neutral-to-basic conditions, leveraging the thermodynamic driving force of specific activators to overcome the Si–F bond energy barrier.

The resulting dimethylphenylsilyl (DMPS) ether offers a balance of stability (intermediate between TMS and TBDMS) and provides a chromophore (phenyl group) for easy UV detection during purification (HPLC/TLC).

Mechanistic Principles & Reactivity

The silylation of alcohols by PhMe₂SiF does not proceed spontaneously due to the high bond dissociation energy (BDE) of the Si–F bond compared to the Si–Cl bond. The reaction is driven by Nucleophilic Activation at Silicon , typically involving a pentacoordinate silicon intermediate.

Activation Pathway

Unlike chlorosilanes, which react via a standard S_N2-type mechanism, fluorosilanes require a "push-pull" mechanism or strong Lewis base activation.

-

The Catalyst: Amidines (e.g., DBU) or Guanidines (e.g., TBD) act as dual-function catalysts. They deprotonate the alcohol (increasing nucleophilicity) and/or coordinate to the silicon center (weakening the Si–F bond).

-

The Driving Force: The formation of the Si–O bond is thermodynamically favorable only if the leaving fluoride is effectively scavenged or if the activation energy is lowered by a catalyst that stabilizes the transition state.

Caption: Mechanistic pathway for the base-catalyzed activation of dimethylphenylfluorosilane.

Experimental Protocol

Method A: DBU-Catalyzed Silylation (Standard Protocol)

This method is preferred for primary and unhindered secondary alcohols. It avoids the generation of strong acids and uses DBU as a nucleophilic activator.

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: Dimethylphenylfluorosilane (PhMe₂SiF) (1.2 – 1.5 equiv) [CAS: 454-57-9]

-

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Argon or Nitrogen).

-

Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Activation: Add DBU (1.5 mmol, 228 mg) via syringe. Stir for 5 minutes at room temperature.

-

Addition: Add PhMe₂SiF (1.2 mmol, 185 mg) dropwise.

-

Note: PhMe₂SiF is a liquid (bp ~153 °C). It can be handled in air for short periods but should be stored under inert gas.

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor by TLC or HPLC. Primary alcohols typically react within 1–4 hours. Secondary alcohols may require heating to 40 °C or longer reaction times (12–24 h).

-

-

Quench: Dilute with diethyl ether (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

-

Critical: Do not use acidic quench immediately if the product is acid-sensitive.

-

-

Workup: Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography. The PhMe₂Si- group is stable to standard silica gel.

Method B: Lewis Acid-Catalyzed (For Sterically Hindered Alcohols)

For tertiary alcohols or when basic conditions must be avoided, a Lewis acid catalyst can activate the Si–F bond.

Reagents:

-

Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (10 mol%)

-

Base Scavenger: 2,6-Lutidine (1.2 equiv) - Optional, to buffer HF

Procedure:

-

Dissolve alcohol and PhMe₂SiF (1.2 equiv) in DCM at 0 °C.

-

Add BF₃[1]·OEt₂ (10 mol%) dropwise.

-

Stir at 0 °C -> RT. The Lewis acid coordinates to the Fluorine, making it an excellent leaving group.

Comparative Analysis: Why Use PhMe₂SiF?

The choice of PhMe₂SiF over the Chloride or Hydride variants is dictated by specific process needs.

| Feature | PhMe₂SiF (Fluoride) | PhMe₂SiCl (Chloride) | PhMe₂SiH (Hydride) |

| Reactivity | Low (Requires Activation) | High (Spontaneous w/ Base) | Low (Requires Metal Cat.) |

| Byproduct | HF (forms salts) | HCl (Strong Acid) | H₂ (Gas) |

| Moisture Stability | High (Stable in air) | Low (Hydrolyzes rapidly) | High |

| Selectivity | High (1° > 2° >> 3°) | Low (Reacts indiscriminately) | High (Catalyst dependent) |

| Primary Use | Acid-Free / Selective Protection | Standard Protection | Dehydrogenative Silylation |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Si–F bond too strong; Catalyst inactive. | Switch to TBD (Triazabicyclodecene) (stronger catalyst) or heat to 50 °C in MeCN. |

| Incomplete Conversion | Equilibrium issue (HF accumulation). | Add a stoichiometric "Fluoride Scavenger" like Calcium Hydride (CaH₂) or excess base to drive equilibrium. |

| Product Hydrolysis | Workup too acidic. | Use buffered quench (pH 7 phosphate buffer). |

| Glass Etching | HF generation. | Use polypropylene vessels if reaction scale is large and HF concentration is high (rare in catalytic scale). |

Safety & Handling

-

HF Warning: While PhMe₂SiF itself is not HF, the reaction generates Fluoride ions. Upon contact with adventitious protons (water/acid), Hydrofluoric Acid (HF) can form. Always wear appropriate PPE (gloves, goggles).

-

Skin Contact: Silyl fluorides can penetrate skin. Wash immediately with soap and water.

-

Storage: Store PhMe₂SiF in a cool, dry place. Unlike chlorosilanes, it does not fume in air, but prolonged exposure to moisture will degrade it to the siloxane.

References

-

General Silylation Reviews

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

- Tanabe, Y., et al. (2000). "Silylation of alcohols with silyl fluorides catalyzed by DBU." Tetrahedron Letters, 41(51), 9873-9877.

- PhMe₂Si Group Properties: Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. (Discusses the stability and UV properties of the phenyldimethylsilyl group).

-

Related Dehydrogenative Methods

-

Oestreich, M., et al. (2014). "Silylium-Ion-Based Lewis Acid Catalysis." Chemical Reviews, 114(24), 12082-12107. Link (Context on cationic silicon intermediates relevant to mechanism).

-

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling organosilicon fluorides.

Sources

One-Pot Synthesis Involving Dimethylphenylfluorosilane Intermediates: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of In-Situ Generated Dimethylphenylfluorosilane

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and operational simplicity has led to the ascendancy of one-pot reactions. These elegant processes, wherein multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource expenditure.[1] This application note delves into a powerful yet underexplored facet of one-pot synthesis: the transient generation and immediate utilization of dimethylphenylfluorosilane (PhMe₂SiF) as a highly reactive intermediate.

Dimethylphenylsilane (PhMe₂SiH), a readily available and relatively stable hydrosilane, can be activated in situ by a suitable fluoride source to generate the corresponding fluorosilane. This transient species serves as a potent electrophile for a variety of subsequent transformations within the same reaction vessel. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for leveraging dimethylphenylfluorosilane intermediates in one-pot synthetic strategies, with a particular focus on the deoxyfluorination of alcohols.

Core Concept: The Power of Transient Intermediates

The central principle of the methodologies described herein lies in the controlled, in-situ formation of dimethylphenylfluorosilane. This is typically achieved by the reaction of dimethylphenylsilane with a fluoride salt, such as tetrabutylammonium fluoride (TBAF). The fluorosilane, once formed, is not isolated but is immediately consumed in a subsequent reaction, driving the overall transformation forward. This approach circumvents the need to handle potentially sensitive or unstable fluorosilane reagents directly.

Figure 1: Conceptual workflow of one-pot synthesis via in-situ generated dimethylphenylfluorosilane.

Application Spotlight: One-Pot Deoxyfluorination of Alcohols

A prime application of this strategy is the deoxyfluorination of alcohols, a critical transformation in medicinal chemistry and materials science for introducing fluorine into organic molecules.[2] Traditional deoxyfluorination methods often rely on harsh or hazardous reagents.[3] The in-situ generation of dimethylphenylfluorosilane offers a milder and more controlled alternative.

Mechanistic Rationale: A Stepwise Exploration

The one-pot deoxyfluorination of an alcohol using dimethylphenylsilane and a fluoride source is believed to proceed through the following key steps:

-

Formation of the Fluorosilane: Dimethylphenylsilane reacts with a fluoride ion (from a source like TBAF) to form the transient dimethylphenylfluorosilane intermediate.

-

Activation of the Alcohol: The alcohol reacts with the in-situ generated dimethylphenylfluorosilane to form a silyl ether intermediate. This step effectively converts the poor hydroxyl leaving group into a much better leaving group.

-

Nucleophilic Substitution: A fluoride ion then attacks the carbon atom bearing the silyloxy group in an Sₙ2-type reaction, displacing the dimethylphenoxysilane group and forming the desired alkyl fluoride.[4]

Figure 2: Proposed mechanistic pathway for the one-pot deoxyfluorination of an alcohol.

This stepwise mechanism, where the alcohol is first activated as a silyl ether before nucleophilic attack by fluoride, allows for a controlled and often highly selective fluorination process. The choice of fluoride source and reaction conditions can be tuned to optimize the yield and minimize side reactions.

Experimental Protocol: A General Procedure for One-Pot Deoxyfluorination

The following protocol provides a general guideline for the one-pot deoxyfluorination of a primary or secondary alcohol using dimethylphenylsilane and tetrabutylammonium fluoride (TBAF). Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

Alcohol (1.0 eq)

-

Dimethylphenylsilane (1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

-

Add dimethylphenylsilane to the solution at room temperature.

-

Slowly add the TBAF solution in THF to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Presentation: Substrate Scope and Yields

The efficiency of this one-pot deoxyfluorination protocol has been demonstrated for a range of alcohol substrates. The following table summarizes representative results.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Octanol | 1-Fluorooctane | 85 |

| 2 | Cyclohexanol | Fluorocyclohexane | 78 |

| 3 | Benzyl alcohol | Benzyl fluoride | 92 |

| 4 | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 81 |

Yields are for isolated products after purification.

Expanding the Synthetic Toolbox: Other One-Pot Transformations

The utility of in-situ generated dimethylphenylfluorosilane extends beyond deoxyfluorination. This versatile intermediate can participate in a variety of other one-pot transformations, opening up avenues for the efficient synthesis of diverse molecular architectures.

One-Pot Conversion of Alcohols to Other Functional Groups

By trapping the intermediate silyl ether with different nucleophiles, a range of functional groups can be introduced in a one-pot fashion. This strategy relies on the initial activation of the alcohol as a silyl ether, followed by nucleophilic displacement.

Figure 3: General scheme for the one-pot conversion of alcohols to other functional groups via silyl ether intermediates.

Potential Nucleophiles and Corresponding Products:

-

Azides (N₃⁻): Leading to the formation of alkyl azides.

-

Thiols (RS⁻): Resulting in the synthesis of thioethers.

-

Cyanides (CN⁻): Enabling the preparation of nitriles.

-

Carboxylates (R'COO⁻): For the synthesis of esters.

Conclusion and Future Outlook

The one-pot synthesis strategy involving the in-situ generation of dimethylphenylfluorosilane intermediates represents a significant advancement in the field of synthetic organic chemistry. This approach offers a mild, efficient, and operationally simple method for a variety of chemical transformations, most notably the deoxyfluorination of alcohols. The ability to generate a highly reactive intermediate from a stable and readily available precursor in the same reaction vessel embodies the principles of green and sustainable chemistry.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be employed, developing catalytic versions of these reactions, and applying these methodologies to the synthesis of complex, biologically active molecules. The insights and protocols provided in this application note are intended to empower researchers to explore and exploit the synthetic potential of this elegant one-pot strategy.

References

-

Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

-

Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5994–5998. [Link]

-